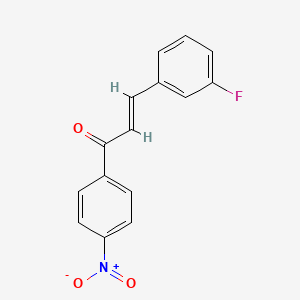

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The E-configuration of the double bond ensures planarity, enhancing conjugation between the electron-withdrawing 4-nitrophenyl group at position 1 and the electron-donating 3-fluorophenyl group at position 2. This structural arrangement influences its electronic properties, solubility, and biological activity. Chalcones like this are typically synthesized via Claisen-Schmidt condensation, involving aryl aldehydes and ketones under basic conditions .

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJELHMVLECRVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226092 | |

| Record name | 3-(3-Fluorophenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198879-97-9 | |

| Record name | 3-(3-Fluorophenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198879-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. For this compound, 3-fluorobenzaldehyde and 4-nitroacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The structural configuration features a prop-2-en-1-one backbone with fluorine and nitro substituents on the phenyl rings. This arrangement contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Chalcones, including (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For example, a study demonstrated that certain chalcones possess inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anticancer Properties

Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. Specifically, this compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies demonstrated that this compound could inhibit cell proliferation effectively .

Anti-inflammatory Effects

Chalcones have also been recognized for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, indicating its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Mechanism

In a study published in Cancer Letters, researchers explored the mechanism by which this compound induces apoptosis in MCF-7 cells. The findings suggested that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

A clinical trial focused on chronic inflammatory diseases assessed the efficacy of this chalcone derivative in reducing inflammation markers in patients with rheumatoid arthritis. Results indicated a significant reduction in C-reactive protein levels after treatment with the compound over a period of six weeks .

Mechanism of Action

The biological activity of (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems such as thiol groups in proteins. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The substitution pattern on the phenyl rings significantly impacts reactivity and applications. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro) at position 1 increase electrophilicity, enhancing interactions with biological targets or optical applications.

- Halogen substituents (e.g., fluorine at position 3) improve metabolic stability and bioavailability .

Antimicrobial and Anti-inflammatory Properties

- The target compound’s fluorinated analog, (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrated antimicrobial activity against S. aureus and E. coli in docking studies .

- (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one suppressed LPS-induced inflammation by inhibiting NF-κB, suggesting that alkoxy groups enhance anti-inflammatory efficacy .

Enzyme Inhibition

Physical and Optical Properties

- Nonlinear Optical (NLO) Behavior: The target compound’s nitro and fluorine groups contribute to a high hyperpolarizability. Analog (E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has an NLO coefficient of 2.77, comparable to the target compound’s predicted performance .

- Crystallography: Fluorine substituents influence crystal packing. For example, (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one crystallizes in a monoclinic system with strong intermolecular C–H···O interactions .

Biological Activity

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Structural Overview

The compound has the following molecular formula:

- Molecular Formula : C15H10FNO3

- Molecular Weight : 271.247 g/mol

- CAS Number : 28081-18-7

The structure features a fluorophenyl and nitrophenyl moiety connected by a prop-2-en-1-one linkage, which is crucial for its biological properties.

2. Synthesis

The synthesis of this compound typically involves the aldol condensation reaction between 4-fluorobenzaldehyde and 2-nitroacetophenone. This method is favored due to its efficiency and the ability to produce high yields of the desired product with minimal by-products.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance:

- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest at specific phases.

- Case Study : A study demonstrated that this compound showed significant antiproliferative activity in CLL cell lines with IC50 values ranging from 0.17 to 2.69 µM, indicating its potential as a therapeutic agent in hematological malignancies .

Antimicrobial Activity

Chalcone derivatives are also known for their antimicrobial properties:

- Activity Spectrum : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro studies revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways that lead to mitochondrial dysfunction and caspase activation.

- Antioxidant Activity : It has been observed to modulate oxidative stress levels within cells, contributing to its anticancer effects by enhancing ROS production selectively in cancerous cells while sparing normal cells.

5. Comparative Analysis of Related Compounds

| Compound Name | Structure | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 0.17 - 2.69 | Effective against S. aureus and E. coli |

| (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | Structure | <10 | Moderate antibacterial activity |

| (E)-3-(4-Nitrophenyl)-1-(phenyl)prop-2-en-1-one | Structure | 5 - 15 | Broad-spectrum antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via the Claisen-Schmidt condensation between 4-nitroacetophenone and 3-fluorobenzaldehyde. A base catalyst (e.g., NaOH in ethanol/water) is used under mild conditions (room temperature or reflux). Purification involves recrystallization or column chromatography. Reaction optimization includes adjusting molar ratios (1:1 to 1:1.2 for ketone:aldehyde), catalyst concentration (10–20% NaOH), and solvent polarity .

- Validation : Purity is confirmed via HPLC (≥95%) and TLC (Rf ~0.5 in ethyl acetate/hexane). Yield improvements (70–85%) are achieved by slow addition of aldehydes to prevent side reactions like polycondensation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chalcone derivative?

- Key Techniques :

- 1H/13C NMR : Confirm the (E)-stereochemistry via coupling constants (J = 15–16 Hz for α,β-unsaturated ketone protons) and assign aromatic substituents .

- FT-IR : Identify carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and C=C at ~1600 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and non-covalent interactions (e.g., C–H···O, π-π stacking). SHELX software is used for refinement, with R-factors < 0.05 for high-quality datasets .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF7, HEP2) with IC50 values compared to controls like doxorubicin. IC50 < 10 µg/mL indicates high potency .

- Antibacterial Activity : Disk diffusion or microdilution methods against Gram-positive/negative strains. Derivatives with electron-withdrawing groups (e.g., –NO₂, –F) show enhanced activity due to membrane disruption .

- Controls : Include known chalcone derivatives (e.g., 4-nitro or 4-fluoro analogs) to benchmark results .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) explain the electronic and biological properties of this compound?

- DFT Calculations :

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3–4 eV) correlate with chemical reactivity. Electron-deficient 4-nitrophenyl groups lower LUMO energy, enhancing charge transfer .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction with biological targets (e.g., enzymes) .

- Docking Studies :

- Targets : MDM2/p53 or Bcl-2 for anticancer activity. Docking scores (e.g., Glide score < –8 kcal/mol) predict binding affinity. Hydrophobic interactions dominate due to aromatic rings .

Q. What structural features contribute to its nonlinear optical (NLO) properties, and how are they quantified?

- Key Features :

- Push-pull configuration : Electron-withdrawing (–NO₂) and donating (–F) groups enhance hyperpolarizability (β) .

- Non-centrosymmetric crystal packing : Critical for second-harmonic generation (SHG). SHG efficiency is measured via Kurtz-Perry powder method, with values 5–10× urea .

- Quantitative Analysis :

- Z-scan technique : Determines third-order NLO susceptibility (χ³ ~10⁻¹² esu) .

- Hirshfeld surface analysis : Visualizes intermolecular interactions affecting NLO response .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent Effects :

- Electron-withdrawing groups (–NO₂, –CF₃) at the 4-position improve cytotoxicity (IC50 reduction by 30–50%) .

- Fluorine substitution at the 3-position enhances metabolic stability and bioavailability .

- SAR Table :

| Derivative | IC50 (MCF7, µg/mL) | SHG Efficiency |

|---|---|---|

| Parent compound | 8.2 | 6× urea |

| 4-CN analog | 5.5 | – |

| 3,4-diF analog | 12.4 | 8× urea |

| Data from |

Methodological Notes

- Crystallography : Use SHELXL for refinement, ensuring TWIN commands for handling twinned data if present .

- Biological Assays : Normalize cytotoxicity data to cell viability (%) against untreated controls to minimize batch variability .

- Computational Reproducibility : Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.